4-(4-((3-(Trifluoromethyl)phenyl)amino)-3,5-thiazolyl)benzene-1,2-diol hydrochloride
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Overview
Description
4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,2-diolhydrochloride is a complex organic compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is notable for its trifluoromethylphenyl group, which imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,2-diolhydrochloride typically involves multiple steps. One common method involves the reaction of 3-(trifluoromethyl)aniline with a thiazole derivative under controlled conditions. The reaction is often carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. The final product is then purified using recrystallization techniques to obtain the hydrochloride salt form.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,2-diolhydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration and halogens (Cl₂, Br₂) for halogenation are commonly employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro and halogenated derivatives.
Scientific Research Applications
4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,2-diolhydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,2-diolhydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to penetrate cell membranes and interact with intracellular targets. The thiazole ring can bind to active sites of enzymes, inhibiting their activity and leading to various biological effects. The compound’s ability to form hydrogen bonds with biological macromolecules further contributes to its mechanism of action.
Comparison with Similar Compounds
Similar Compounds
- 4-(trifluoromethyl)phenylboronic acid
- 2-methyl-4-(trifluoromethyl)phenyl-5-thiazolyl methylthio phenoxy acetic acid
Uniqueness
Compared to similar compounds, 4-(2-{[3-(trifluoromethyl)phenyl]amino}-1,3-thiazol-4-yl)benzene-1,2-diolhydrochloride stands out due to its unique combination of a trifluoromethylphenyl group and a thiazole ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Biological Activity
The compound 4-(4-((3-(trifluoromethyl)phenyl)amino)-3,5-thiazolyl)benzene-1,2-diol hydrochloride , also known by its chemical formula C18H14F3N3OS, has garnered attention due to its potential biological activities, particularly in the fields of anticancer and antimicrobial research. This article explores the biological activity of this compound, summarizing key findings from various studies and presenting data in a structured format.
- Molecular Formula : C18H14F3N3OS
- Molecular Weight : 377.38 g/mol
- CAS Number : [2426846]
Biological Activity Overview
The biological activity of this compound is primarily characterized by its anticancer and antimicrobial properties. Several studies have investigated its effects on various cancer cell lines and bacterial strains.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing trifluoromethyl groups have been shown to enhance biological activity due to their electron-withdrawing nature, which can affect the interaction with biological targets.
Case Study : A study evaluating a series of thiazole derivatives found that compounds similar to the target compound showed promising results against MCF-7 cells, indicating potential for further development as anticancer agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored, particularly against Gram-positive and Gram-negative bacteria. The trifluoromethyl group enhances lipophilicity, potentially improving membrane penetration.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 50 µg/mL |
Escherichia coli | 100 µg/mL |
Findings : In vitro studies demonstrated that the compound exhibits moderate antibacterial activity against both Staphylococcus aureus and Escherichia coli, suggesting its potential as a lead compound for antibiotic development .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit cyclooxygenase enzymes (COX), which play a role in inflammation and cancer progression.
- Apoptosis Induction : Evidence suggests that these compounds can trigger apoptotic pathways in cancer cells, leading to cell death.
- Antioxidant Activity : The thiazole moiety may contribute to antioxidant properties, providing a protective effect against oxidative stress in cells.
Properties
Molecular Formula |
C16H12ClF3N2O2S |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
4-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]benzene-1,2-diol;hydrochloride |
InChI |
InChI=1S/C16H11F3N2O2S.ClH/c17-16(18,19)10-2-1-3-11(7-10)20-15-21-12(8-24-15)9-4-5-13(22)14(23)6-9;/h1-8,22-23H,(H,20,21);1H |
InChI Key |
YUDFVNHQHGRXIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)NC2=NC(=CS2)C3=CC(=C(C=C3)O)O)C(F)(F)F.Cl |
Origin of Product |
United States |
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